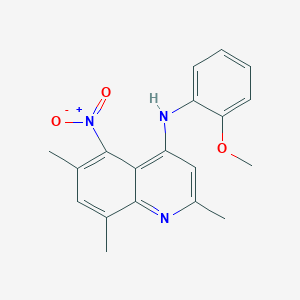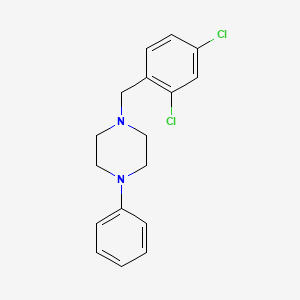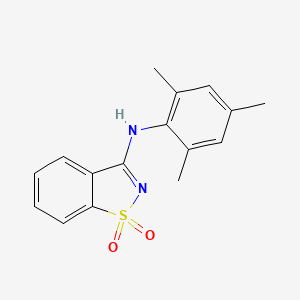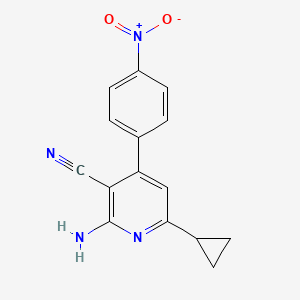![molecular formula C19H33N3O3 B5675188 2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspirocyclic compounds, akin to 2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one, often involves strategic steps like Michael addition reactions, employing lithium enolates and tetrasubstituted olefin acceptors. A practical and divergent synthetic approach for substituting 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been described, highlighting the versatility in introducing various substituents to the core structure (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spirocyclic core, where two cyclic systems are joined at a single spiro carbon atom. This structural motif is crucial for the compound's reactivity and interaction with other molecules. For instance, studies on related structures, such as 3,9-diazaspiro[5.5]undecanes, reveal how substituent variations at specific positions can significantly influence the overall molecular configuration and properties (Almond-Thynne et al., 2018).
Chemical Reactions and Properties
The reactivity of 2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one and its analogs is profoundly influenced by their diazaspirocyclic framework. These compounds participate in various chemical reactions, including Michael additions and nucleophilic substitutions, allowing for further functionalization of the spirocyclic core. Such reactions are pivotal for synthesizing pharmacologically relevant molecules and exploring new chemical spaces for drug discovery (Zhu, Quirion, & Husson, 1993).
Physical Properties Analysis
The physical properties of diazaspirocyclic compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure, particularly the nature and position of substituents on the spirocyclic core. Analytical studies, including nuclear magnetic resonance (NMR) and X-ray crystallography, provide insights into the conformations and configurations of these molecules, aiding in understanding their physical characteristics (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one, such as reactivity towards electrophiles and nucleophiles, acid-base behavior, and redox potential, are integral to its applications in synthesis and material science. The diazaspirocyclic structure imparts a unique reactivity pattern, enabling the construction of complex molecular architectures and the exploration of novel reaction mechanisms (Cordes, Murray, White, & Barrett, 2013).
Propriétés
IUPAC Name |
2-butyl-8-(2-morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O3/c1-2-3-8-21-15-19(7-5-17(21)23)6-4-9-22(16-19)18(24)14-20-10-12-25-13-11-20/h2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYSFAQKYYCPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)CN3CCOCC3)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5675118.png)

![3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B5675147.png)
![5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)

![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)
![8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675166.png)


![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)
